molecular formula C14H18O2 B1323602 4-(4-Carboethoxyphenyl)-2-methyl-1-butene CAS No. 731772-92-2

4-(4-Carboethoxyphenyl)-2-methyl-1-butene

Cat. No.: B1323602
CAS No.: 731772-92-2
M. Wt: 218.29 g/mol
InChI Key: CJDYUKZSJVNUCI-UHFFFAOYSA-N
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Description

4-(4-Carboethoxyphenyl)-2-methyl-1-butene is an organic compound with the molecular formula C₁₃H₁₆O₂. It is used in various scientific research applications, including drug synthesis, material science, and organic chemistry studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene typically involves the reaction of ethyl p-aminobenzoate with N-methylaniline in the presence of triethyl orthoformate. The reaction is carried out at a temperature of 80-90°C . Another method involves the condensation of ethylaminobenzoate with N-methyl formyl aniline in the presence of thionyl chloride or trifluoromethanesulfanhydride anhydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-(4-Carboethoxyphenyl)-2-methyl-1-butene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-(4-Carboethoxyphenyl)-2-methyl-1-butene has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: Studied for its potential role in drug development, particularly in the inhibition of acetylcholinesterase (AChE), which is relevant for the treatment of Alzheimer’s disease.

    Medicine: Investigated as a potential therapeutic agent for cognitive disorders.

    Industry: Utilized in material science for the development of new materials and in organic chemistry studies.

Mechanism of Action

The mechanism of action of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene involves its interaction with molecular targets such as acetylcholinesterase (AChE). By inhibiting AChE, the compound can increase the levels of acetylcholine in the brain, which is beneficial for cognitive function. The pathways involved include the inhibition of AChE activity and the subsequent increase in acetylcholine levels.

Comparison with Similar Compounds

Similar Compounds

    4-Carboethoxyphenyl cyclopentyl ketone: Similar in structure but with a cyclopentyl group instead of a butene group.

    3-(4-Carboethoxyphenyl)-2-methyl-1-propene: Similar in structure but with a propene group instead of a butene group.

    4-Carboethoxyphenyl cyclohexyl ketone: Similar in structure but with a cyclohexyl group instead of a butene group.

Uniqueness

4-(4-Carboethoxyphenyl)-2-methyl-1-butene is unique due to its specific structure, which allows it to interact with acetylcholinesterase and potentially serve as a therapeutic agent for cognitive disorders. Its ability to undergo various chemical reactions also makes it a versatile compound in organic synthesis and material science.

Properties

IUPAC Name

ethyl 4-(3-methylbut-3-enyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-4-16-14(15)13-9-7-12(8-10-13)6-5-11(2)3/h7-10H,2,4-6H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDYUKZSJVNUCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CCC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641161
Record name Ethyl 4-(3-methylbut-3-en-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731772-92-2
Record name Ethyl 4-(3-methylbut-3-en-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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